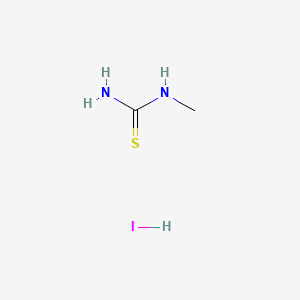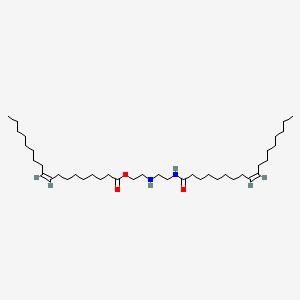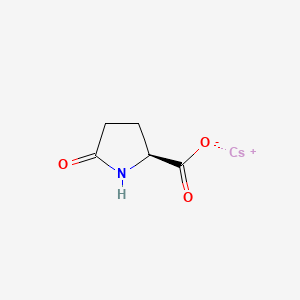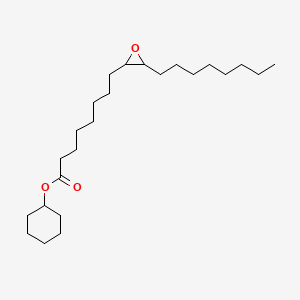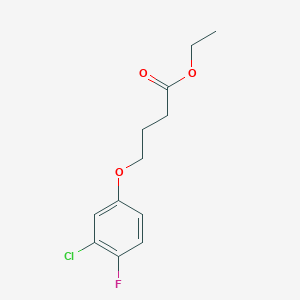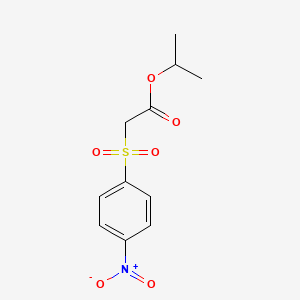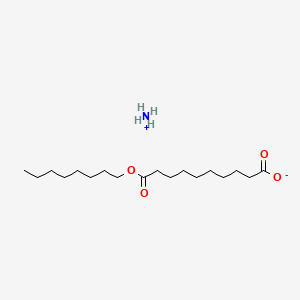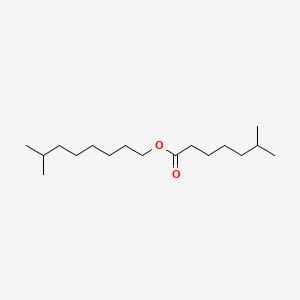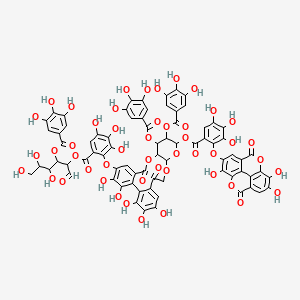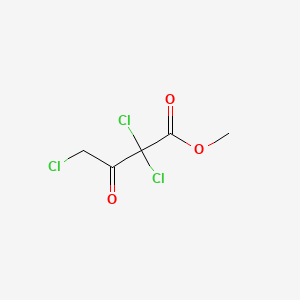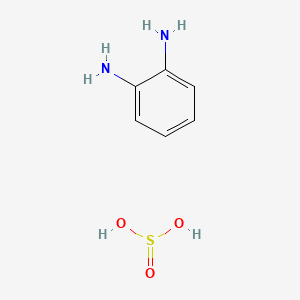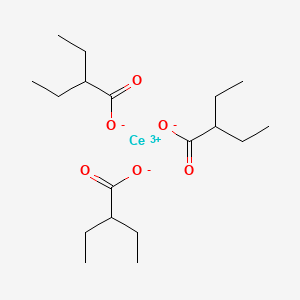
Cerium tris(2-ethylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium tris(2-ethylbutyrate) is a chemical compound with the molecular formula C18H33CeO6 and a molecular weight of 485.57 g/mol . It is a cerium(III) salt of 2-ethylbutyric acid and is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium tris(2-ethylbutyrate) can be synthesized through the reaction of cerium(III) chloride with 2-ethylbutyric acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of cerium tris(2-ethylbutyrate) often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium tris(2-ethylbutyrate) undergoes several types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while substitution reactions can produce various cerium(III) complexes with different ligands .
Applications De Recherche Scientifique
Cerium tris(2-ethylbutyrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of cerium tris(2-ethylbutyrate) involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with reactive oxygen species (ROS) and other molecular targets, thereby exerting its effects. The compound’s antioxidant properties are particularly significant in biomedical applications, where it can protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Cerium Nitrate: Used in wound treatment and has antimicrobial properties.
Cerium Oxide (Nanoceria): Known for its antioxidant and antibacterial activities.
Cerium Acetate: Utilized in various chemical reactions and industrial applications.
Uniqueness: Cerium tris(2-ethylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cerium compounds. Its ability to form stable complexes and undergo ligand exchange reactions makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
94278-28-1 |
|---|---|
Formule moléculaire |
C18H33CeO6 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
Clé InChI |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
SMILES canonique |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


